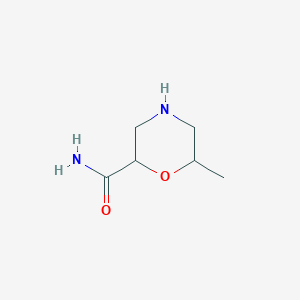
6-methylmorpholine-2-carboxamide, Mixture of diastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methylmorpholine-2-carboxamide is a chemical compound with the CAS Number: 1824547-84-3 . It is a mixture of diastereomers . Diastereomers are stereoisomers that are not mirror images of each other .
Synthesis Analysis
The synthesis of carboxamides has been studied extensively. For instance, various carboxamides were synthesized and their structure-activity relationships were examined as fungicides . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Molecular Structure Analysis
The molecular structure of 6-methylmorpholine-2-carboxamide consists of a morpholine ring with a methyl group at the 6-position and a carboxamide group at the 2-position . The InChI code for this compound is 1S/C6H12N2O2/c1-4-2-8-3-5(10-4)6(7)9/h4-5,8H,2-3H2,1H3,(H2,7,9) .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-methylmorpholine-2-carboxamide include a molecular weight of 144.17 . It is a powder at room temperature . Diastereomers can have different physical properties and reactivity. They have different melting points and boiling points and different densities .科学的研究の応用
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids, including compounds similar to 6-methylmorpholine-2-carboxamide, are known for their role in fermentative production using engineered microbes such as Escherichia coli and Saccharomyces cerevisiae. These acids can inhibit microbial growth at concentrations below desired yields, affecting cell membrane integrity and intracellular pH, which are crucial for microbial tolerance and industrial performance (Jarboe, Royce, & Liu, 2013).
N6-Methyladenosine Regulatory Machinery in Plants
The study of N6-methyladenosine (m6A) RNA methylation, a pivotal post-transcriptional mechanism, highlights the complex regulation of genetic information in plants. Understanding the structure, composition, and biological functions of plant m6A regulatory machinery could significantly contribute to crop genetic improvement through epitranscriptome manipulation, revealing potential applications of related compounds in enhancing plant growth and stress response (Yue, Nie, Yan, & Weining, 2019).
Chemistry, Biochemistry, and Safety of Acrylamide
Acrylamide research, closely related to the study of compounds like 6-methylmorpholine-2-carboxamide, involves understanding its formation in food and its implications for human health. Studies focus on the chemistry, biochemistry, and toxicological aspects of acrylamide, highlighting the need for improved food processing methods to reduce acrylamide content and enhance food safety (Friedman, 2003).
Gas Separation by Polyimide Membranes
Research on polyimide membranes synthesized from compounds related to 6-methylmorpholine-2-carboxamide, such as 6FDA–6FpDA polyimide, provides insight into gas separation technologies. These studies focus on the diffusivity characteristics of gases through dense membranes, contributing to advancements in membrane technology for industrial applications (Wang, Cao, & Chung, 2002).
Brain Serotonergic System Study with Labeled α-Methyl-L-Tryptophan
Labeled α-methyl-L-tryptophan (α-MTrp), an analog of tryptophan and related to compounds like 6-methylmorpholine-2-carboxamide, is used to study the brain's serotonergic system. This research provides a valuable approach for determining brain serotonin synthesis rates, aiding in the understanding of neuropsychiatric disorders and the effects of various drugs on serotonin synthesis (Diksic & Young, 2001).
Safety and Hazards
将来の方向性
作用機序
Target of Action
It is known that carboxamide derivatives, such as 6-methylmorpholine-2-carboxamide, can form hydrogen bonds with a variety of enzymes and proteins, often inhibiting their activity .
Mode of Action
The mode of action of 6-methylmorpholine-2-carboxamide involves the formation of hydrogen bonds with its targets, which can lead to the inhibition of their activity . This interaction can result in changes to the function of the target proteins or enzymes, potentially altering cellular processes.
Biochemical Pathways
Carboxamide derivatives are known to interact with a variety of enzymes and proteins, suggesting that multiple pathways could be affected .
Result of Action
Given its potential to inhibit the activity of various enzymes and proteins, it could have wide-ranging effects on cellular processes .
特性
IUPAC Name |
6-methylmorpholine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-4-2-8-3-5(10-4)6(7)9/h4-5,8H,2-3H2,1H3,(H2,7,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCUOFVJVBKROR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC(O1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,4,6-trimethyl-N-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]benzenesulfonamide](/img/structure/B2930287.png)
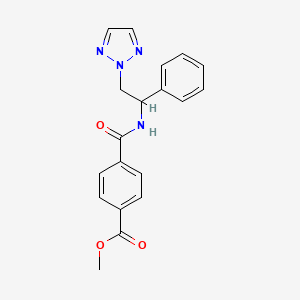
![(1R,2R)-methyl 5-methyl-2-oxospiro[cyclopropane-1,3-indoline]-2-carboxylate](/img/structure/B2930289.png)
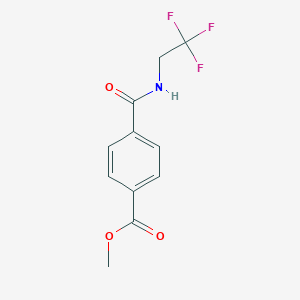
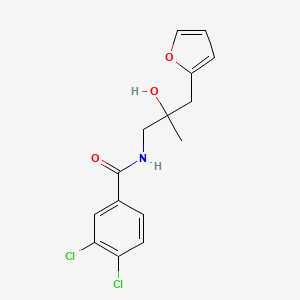
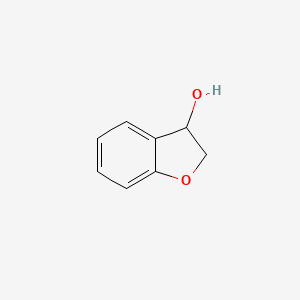
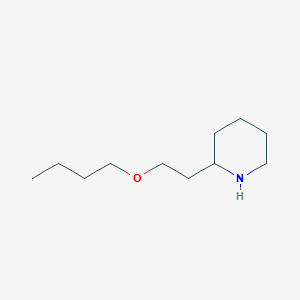
![2-(4-chlorophenyl)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B2930296.png)
![2-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(1,1-dioxothiolan-3-yl)-4,5-dimethoxybenzenesulfonamide](/img/structure/B2930297.png)
![3-Cyclopentyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2930298.png)

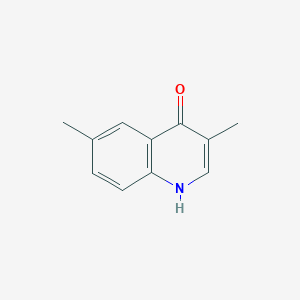
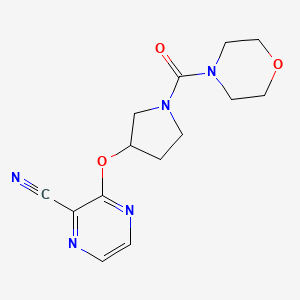
![3-(3,5-dimethylisoxazol-4-yl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2930306.png)
